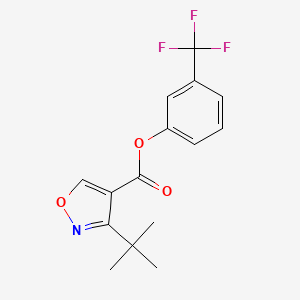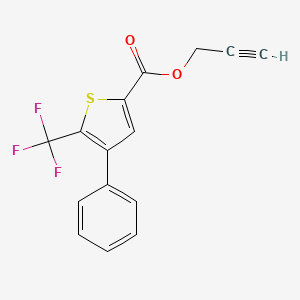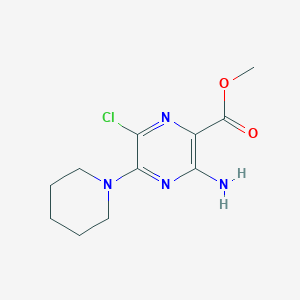
3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate
Overview
Description
The compound “3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate” is an organic compound that contains an isoxazole ring, a trifluoromethyl group, and a tert-butyl group . Isoxazole is a five-membered ring compound consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The tert-butyl group is a branched alkyl group with the formula -C(CH3)3.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, which is a heterocyclic compound. The trifluoromethyl group would add electronegativity to the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known for its high electronegativity and the isoxazole ring might undergo various transformations under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. This compound has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate is its high potency and selectivity. It has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the research on 3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate. One area of interest is the development of novel formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new targets for this compound, which could expand its potential applications in the treatment of various diseases. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in human clinical trials.
Scientific Research Applications
3-(Trifluoromethyl)phenyl 3-(tert-butyl)-4-isoxazolecarboxylate has been extensively studied for its potential use in the treatment of various diseases. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] 3-tert-butyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-14(2,3)12-11(8-21-19-12)13(20)22-10-6-4-5-9(7-10)15(16,17)18/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXSEVNBMDLEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1C(=O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)
![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-[(diisobutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040965.png)
![Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040967.png)
![3-Chloro-5-[4-(trifluoromethyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3040969.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B3040971.png)



![Ethyl 2-[(tert-butylthio)methyl]-4,5,6,7-tetrafluorobenzo[b]furan-3-carboxylate](/img/structure/B3040977.png)
![[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]methyl acetate](/img/structure/B3040978.png)